Superior Antimycobacterial Potency of 1,4-Benzoxazin-2-one Derivatives Compared to 3-One Isosters
In a direct head-to-head comparison within the same study, a series of 1,4-benzoxazin-2-one derivatives were evaluated against benzoxazine-3-one isosters for activity against Mycobacterium tuberculosis. The 1,4-benzoxazin-2-one derivatives exhibited potent activity with MIC values between 2–8 μg/mL, whereas the benzoxazine-3-one isoster showed low activity with an MIC range of 32–64 μg/mL [1]. This 8- to 32-fold difference in potency underscores that the specific 1,4-benzoxazin-2-one scaffold, not a generic benzoxazinone core, is required for this application.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | MIC range: 2–8 μg/mL for a series of 1,4-benzoxazin-2-one derivatives |
| Comparator Or Baseline | Benzoxazine-3-one isoster: MIC range of 32–64 μg/mL |
| Quantified Difference | 1,4-benzoxazin-2-one derivatives are 8- to 32-fold more potent |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv |
Why This Matters
This quantitative difference directly impacts the feasibility and cost of screening campaigns, making the 1,4-benzoxazin-2-one core a significantly more efficient starting point for antitubercular drug discovery.
- [1] Zampieri, D., et al. (2017). Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives and Its 2-(Arylamino)-4-Oxobut-2-Enoate, Ring-Open Analogues. Proceedings, 1(6), 209. URL: https://www.mdpi.com/2504-3900/1/6/209 View Source
